2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl-
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Overview
Description
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- is a complex organic compound belonging to the class of pteridinediones This compound is characterized by its unique structure, which includes two dimethylamino phenyl groups and two methyl groups attached to the pteridinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pteridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine ring system.
Introduction of dimethylamino groups: The dimethylamino groups are introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Methylation: The final step involves the methylation of the pteridine core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibiting or activating signaling pathways: The compound may influence signaling pathways involved in cell growth, differentiation, or apoptosis, thereby affecting cellular functions.
Interacting with DNA or RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share structural similarities with pteridinediones and exhibit various biological activities, including anticancer and antimicrobial properties.
Pyrimidine derivatives: These compounds also have a similar core structure and are known for their therapeutic applications in treating cancer and viral infections.
Uniqueness
2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- is unique due to its specific substitution pattern and the presence of dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60333-39-3 |
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Molecular Formula |
C24H26N6O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6,7-bis[4-(dimethylamino)phenyl]-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C24H26N6O2/c1-27(2)17-11-7-15(8-12-17)19-20(16-9-13-18(14-10-16)28(3)4)26-22-21(25-19)23(31)30(6)24(32)29(22)5/h7-14H,1-6H3 |
InChI Key |
IRHSLTKAHVXCDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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